molecular formula C14H20ClN3O3S B7049722 1-[2-(3-Chlorophenyl)acetyl]-3-[(sulfamoylamino)methyl]piperidine

1-[2-(3-Chlorophenyl)acetyl]-3-[(sulfamoylamino)methyl]piperidine

Cat. No.: B7049722
M. Wt: 345.8 g/mol
InChI Key: PAKWPBJVGDJXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-Chlorophenyl)acetyl]-3-[(sulfamoylamino)methyl]piperidine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a sulfamoylamino group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Chlorophenyl)acetyl]-3-[(sulfamoylamino)methyl]piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl group and the sulfamoylamino group. Common reagents used in these reactions include chlorinating agents, acetylating agents, and sulfamoylating agents. The reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Chlorophenyl)acetyl]-3-[(sulfamoylamino)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(3-Chlorophenyl)acetyl]-3-[(sulfamoylamino)methyl]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenyl)acetyl]-3-[(sulfamoylamino)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chlorophenyl)acetyl]-3-[(sulfamoylamino)methyl]piperidine
  • 1-[2-(3-Bromophenyl)acetyl]-3-[(sulfamoylamino)methyl]piperidine
  • 1-[2-(3-Chlorophenyl)acetyl]-3-[(carbamoylamino)methyl]piperidine

Uniqueness

1-[2-(3-Chlorophenyl)acetyl]-3-[(sulfamoylamino)methyl]piperidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)acetyl]-3-[(sulfamoylamino)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3S/c15-13-5-1-3-11(7-13)8-14(19)18-6-2-4-12(10-18)9-17-22(16,20)21/h1,3,5,7,12,17H,2,4,6,8-10H2,(H2,16,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKWPBJVGDJXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)Cl)CNS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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